Cas no 64599-56-0 ((S)-1-Phenyl-2-propyn-1-ol)
(S)-1-Phenyl-2-propyn-1-ol structure
Product Name:(S)-1-Phenyl-2-propyn-1-ol
CAS-nummer:64599-56-0
MF:C9H8O
MW:132.159222602844
MDL:MFCD00210084
CID:499818
PubChem ID:6999870
Update Time:2025-11-02
(S)-1-Phenyl-2-propyn-1-ol Chemische en fysische eigenschappen
Naam en identificatie
-
- (S)-1-Phenyl-2-propyn-1-ol
- (R)-1-Phenyl-2-Propyn-1-ol
- (S)-1-phenylprop-2-yn-1-ol
- Benzenemethanol, a-ethynyl-, (aS)-
- (-)-(R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- (1R)-(-)-1-phenyl-2-propynol
- (R)-(-)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- (R)-(-)-1-phenyl-2-propyn-1-ol
- (R)-(-)-1-phenyl-prop-2-yn-1-ol
- (R)-(+)-1-phenyl-2-propyn-1-ol
- (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- (R)-1-phenyl-2-propynol
- (R)-1-phenyl-prop-2-yn-1-ol
- (R)-1-phenyltetrahydroisoquinoline
- (S)-1-Phenyl-1,2,3,
- AC1LQT1C
- ANW-71839
- CTK5J5836
- SureCN1668148
- (1S)-1-phenylprop-2-yn-1-ol
- (S)-
- A-Ethynylbenzyl alcohol
- 3-hydroxy-3-phenyl-prop-1-yne
- (S)-1-Phenyl-2-propyne-1-ol
- KM0867
- 4836AJ
- CS-0109874
- EN300-214065
- (S)-1-Phenyl-2-propyn-1-ol, >=99.0% (sum of enantiomers, GC)
- AMY20011
- A867856
- N-(1-Phenethylpiperidin-4-yl)-N-phenylbezo[d][1,3]dioxole-5-carboxamide
- AS-31842
- (S)-alpha-Ethynylbenzyl alcohol
- AKOS022183151
- 64599-56-0
- SCHEMBL235417
- MFCD00210084
-
- MDL: MFCD00210084
- Inchi: 1S/C9H8O/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7,9-10H/t9-/m0/s1
- InChI-sleutel: UIGLAZDLBZDVBL-VIFPVBQESA-N
- LACHT: O[C@@H](C#C)C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 132.05754
- Monoisotopische massa: 132.057514874g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 10
- Aantal draaibare bindingen: 1
- Complexiteit: 136
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.3
- Topologisch pooloppervlak: 20.2
Experimentele eigenschappen
- Kleur/vorm: 无可用
- Dichtheid: 1.067 g/mL at 20 °C(lit.)
- Kookpunt: 210.9°C at 760 mmHg
- Vlampunt: 华氏:210.2 °F
摄氏:99 °C - Brekindex: n20/D 1.551
- PSA: 20.23
- LogboekP: 1.35320
- Optische activiteit: [α]20/D +28±2°, c = 3.2% in chloroform
- Oplosbaarheid: 无可用
(S)-1-Phenyl-2-propyn-1-ol Beveiligingsinformatie
-
Symbool:
- Signaalwoord:Warning
- Gevaarverklaring: H302
- Vervoersnummer gevaarlijk materiaal:UN 2810 6.1/PG 3
- WGK Duitsland:3
- Code gevarencategorie: 22
- Veiligheidsinstructies: 26-36/37/39
-
Identificatie van gevaarlijk materiaal:
- Risicozinnen:22
(S)-1-Phenyl-2-propyn-1-ol Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852579-1g |
(S)-1-Phenyl-2-propyn-1-ol |
64599-56-0 | ≥97% | 1g |
2,602.80 | 2021-05-17 | |
| TRC | P400338-25mg |
(S)-1-Phenyl-2-propyn-1-ol |
64599-56-0 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P400338-50mg |
(S)-1-Phenyl-2-propyn-1-ol |
64599-56-0 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | P400338-250mg |
(S)-1-Phenyl-2-propyn-1-ol |
64599-56-0 | 250mg |
$ 275.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S27670-250mg |
(S)-1-Phenylprop-2-yn-1-ol |
64599-56-0 | 250mg |
¥1879.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S27670-5g |
(S)-1-Phenylprop-2-yn-1-ol |
64599-56-0 | 5g |
¥13509.0 | 2021-09-07 | ||
| Chemenu | CM109966-5g |
(S)-1-Phenylprop-2-yn-1-ol |
64599-56-0 | 95+% | 5g |
$654 | 2021-06-17 | |
| Alichem | A019110024-1g |
(S)-1-Phenylprop-2-yn-1-ol |
64599-56-0 | 97% | 1g |
$351.52 | 2023-09-01 | |
| Alichem | A019110024-5g |
(S)-1-Phenylprop-2-yn-1-ol |
64599-56-0 | 97% | 5g |
$1065.75 | 2023-09-01 | |
| eNovation Chemicals LLC | D524832-0.25g |
(S)-1-Phenylprop-2-yn-1-ol |
64599-56-0 | 97% | 0.25g |
$265 | 2023-09-03 |
(S)-1-Phenyl-2-propyn-1-ol Leveranciers
Amadis Chemical Company Limited
Goudlid
(CAS:64599-56-0)(S)-1-Phenyl-2-propyn-1-ol
Ordernummer:A867856
Voorraadstatus:in Stock
Hoeveelheid:5g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 09:08
Prijs ($):1119.0
E-mail:sales@amadischem.com
(S)-1-Phenyl-2-propyn-1-ol Gerelateerde literatuur
-
Jiasheng Zhang,Juntao Ye,Shengming Ma Org. Biomol. Chem. 2015 13 4080
-
Harshada M. Salvi,Ganapati D. Yadav Catal. Sci. Technol. 2021 11 1994
-
Shinzo Kobayashi,Ken Itomi,Kazuhide Morino,Hiroki Iida,Eiji Yashima Chem. Commun. 2008 3019
Related Categories
- Oplosmiddelen en organische stoffen Organische verbindingen benzeenoiden Benzeen en geïnplaceerde afgeleiden Benzeen en geïnplaceerde afgeleiden
- Oplosmiddelen en organische stoffen Organische verbindingen benzeenoiden Benzeen en geïnplaceerde afgeleiden
- Oplosmiddelen en organische stoffen Organische verbindingen Alcohol/éther
64599-56-0 ((S)-1-Phenyl-2-propyn-1-ol) Gerelateerde producten
- 4187-87-5(1-phenylprop-2-yn-1-ol)
- 29021-82-7(2-Butyne-1,4-diol,1-phenyl-)
- 104912-28-9(Benzenemethanol, a-ethynyl-3-(1-methylethyl)-)
- 850569-75-4(1,2-Benzenedimethanol,-alpha--ethynyl-(9CI))
- 7342-07-6(1-(4-methylphenyl)prop-2-yn-1-ol)
- 127-66-2(2-phenylbut-3-yn-2-ol)
- 93318-88-8(1,1-Di-p-tolyl-2-propyne-1-ol)
- 4482-17-1(1,4-diphenylbut-2-yne-1,4-diol)
- 61317-73-5((R)-1-Phenyl-2-propyn-1-ol)
- 603129-74-4(Benzenemethanol, alpha-ethynyl-4-(1-methylethyl)-, (alphaS)- (9CI))
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:64599-56-0)(S)-1-Phenyl-2-propyn-1-ol
Zuiverheid:99%
Hoeveelheid:5g
Prijs ($):1119.0